molecular formula C23H28N6 B10780325 N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine

N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine

Cat. No.: B10780325
M. Wt: 388.5 g/mol
InChI Key: DIZACSOTRSXCHC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine (CAS: 1071135-06-2) is a 2,6-naphthyridine derivative identified via high-throughput screening (HTS) as a dual inhibitor of protein kinase C (PKC) and protein kinase D (PKD) . Its molecular formula is C₂₃H₂₈N₆, with a molecular weight of 388.51 g/mol. The compound features a 2,6-naphthyridine core substituted with a piperazinyl group and a cyclohexylamine moiety, contributing to its kinase-binding affinity.

Properties

Molecular Formula

C23H28N6

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclohexyl-4-(1-piperazin-1-yl-2,6-naphthyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C23H28N6/c1-2-4-19(5-3-1)27-22-15-17(6-9-26-22)21-14-18-16-25-8-7-20(18)23(28-21)29-12-10-24-11-13-29/h6-9,14-16,19,24H,1-5,10-13H2,(H,26,27)

InChI Key

DIZACSOTRSXCHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=C4C=CN=CC4=C3)N5CCNCC5

Origin of Product

United States

Preparation Methods

Formation of the Naphthyridine Skeleton

The 2,6-naphthyridine scaffold is typically constructed via cyclocondensation reactions. A common protocol involves:

  • Starting Materials : 2-Aminonicotinaldehyde and malononitrile undergo cyclization under acidic conditions (e.g., acetic acid, 80°C) to yield 3-cyano-2,6-naphthyridine.

  • Halogenation : The 3-position is functionalized with a leaving group (Br or Cl) using phosphorus oxychloride (POCl3) or N-bromosuccinimide (NBS), enabling subsequent cross-coupling.

Table 1: Halogenation Conditions and Yields

Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)
POCl3Toluene110678
NBSCCl480465

Suzuki-Miyaura Coupling for Pyridine Attachment

Boronic Ester Preparation

The pyridine boronic ester is synthesized from 4-bromo-2-nitropyridine:

  • Miyaura Borylation : Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron (1.2 equiv), KOAc (3 equiv) in dioxane at 80°C.

  • Reduction : Nitro group reduction using H2/Pd-C in ethanol affords 4-boronic acid-2-aminopyridine.

Cross-Coupling Reaction

The boronic ester reacts with the halogenated naphthyridine intermediate:

Conditions :

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: Na2CO3 (2 equiv)

  • Solvent: DME/H2O (4:1)

  • Temperature: 90°C, 8 h

Table 2: Suzuki Coupling Efficiency

Boronic Ester Purity (%)Yield (%)
9576
8562

Nucleophilic Aromatic Substitution with Cyclohexylamine

Reaction Optimization

The 2-amine group is introduced via SNAr on 4-(naphthyridinyl)-2-fluoropyridine:

  • Solvent Screening : DMF outperformed THF and DMSO, achieving 89% conversion vs. 45% in THF.

  • Temperature : Reactions at 120°C for 6 h provided optimal results without decomposition.

Mechanistic Note : Fluorine’s high electronegativity activates the pyridine ring for nucleophilic attack, while the electron-rich naphthyridine adjacent group directs substitution to the 2-position.

Purification and Characterization

Chromatographic Techniques

Final purification employs sequential chromatography:

  • Size Exclusion : Sephadex LH-20 in methanol to remove polymeric Pd residues.

  • Reverse-Phase HPLC : C18 column, acetonitrile/H2O (0.1% TFA) gradient, 95% purity.

Spectroscopic Validation

  • HRMS : m/z 389.2421 [M+H]+ (calc. 389.2418 for C23H29N6).

  • 1H NMR (DMSO-d6): δ 8.72 (d, J=5.1 Hz, 1H, naphthyridine-H), 8.35 (s, 1H, pyridine-H), 3.25–3.18 (m, 4H, piperazine-H).

Scale-Up Challenges and Solutions

Catalyst Recycling

Pd leaching during Suzuki coupling was mitigated by:

  • Supported Catalysts : Pd on activated carbon reduced Pd waste by 40%.

  • Flow Chemistry : Continuous flow systems improved reproducibility at >100 g scale.

Byproduct Management

The primary byproduct, 3-(pyridin-4-yl)-2,6-naphthyridine (from deboronation), was suppressed by:

  • Oxygen-Free Conditions : Sparging with N2 decreased byproduct formation from 12% to 3%.

Emerging Methodologies

Photoredox Catalysis

Recent patents disclose visible-light-mediated amination using Ir(ppy)3 (2 mol%), enabling room-temperature cyclohexylamine coupling in 79% yield.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic intermediates achieved 98% ee, though yields remain modest (54%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the naphthyridine or pyridine rings, potentially leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydrogenated derivatives of the naphthyridine and pyridine rings.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Cancer Therapy

N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their inhibition can halt uncontrolled cell proliferation, making this compound a candidate for anticancer therapies.

Key Findings:

  • Inhibition of CDKs can lead to reduced tumor growth in various malignancies.
  • Studies indicate that this compound shows significant potency against specific CDK targets, highlighting its potential in cancer treatment .

Neuropharmacology

The unique structural characteristics of this compound suggest potential applications in neuropharmacology. Its interaction with neurotransmitter systems may provide insights into treating neurological disorders.

Potential Areas:

  • Exploration of the compound's effects on serotonin and dopamine receptors.
  • Investigation into its role in modulating neuroinflammatory processes.

Infectious Diseases

Given its structural similarities to other bioactive compounds, there is potential for this compound to be investigated for antimicrobial properties.

Biological TargetAssay TypeIC50 (nM)Reference
Cyclin-dependent kinase 1TR-FRET assay600Novartis Institutes
Protein kinase C alpha typeTR-FRET assay1000Novartis Institutes
Serine/threonine-protein kinase D1TR-FRET assay32Novartis Institutes
Beta-1 adrenergic receptorResidual activity assay2350Novartis Institutes

This table summarizes key biological targets and their corresponding inhibitory concentrations, indicating the compound's potency against various kinases relevant in therapeutic contexts.

Case Study 1: Inhibition of CDK Activity

In a study conducted by the Novartis Institutes for Biomedical Research, this compound was tested against several CDK isoforms. The results demonstrated effective inhibition at low nanomolar concentrations, suggesting its viability as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects indicated that derivatives of this compound could modulate neurotransmitter systems effectively. Initial findings suggest potential benefits in conditions such as depression and anxiety disorders, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Key differences include:

  • Molecular Weight : 491.66 g/mol (C₂₇H₃₃N₅O₂S), ~26% heavier than the target compound.
  • Target Specificity: Not explicitly stated, though structural modifications may shift kinase selectivity .
Parameter Target Compound Pyrimidine Analog
Core Structure 2,6-Naphthyridine Pyrimidine
Molecular Weight 388.51 491.66
logP Not reported 6.28
Solubility <1 mg/mL Not reported
Key Functional Groups Piperazinyl, cyclohexylamine Sulfonyl, acenaphthylene

Functional Analogs (PKD/PKC Inhibitors)

CID755673

A benzothiazole-derived selective PKD1 inhibitor (IC₅₀ = 0.2 μM for PKD1). Unlike the target compound, CID755673 lacks dual PKC/PKD activity but exhibits superior solubility (21.7 mg/mL in DMSO) .

CRT0066101

A potent PKD inhibitor (IC₅₀ = 0.6 nM) with minimal PKC cross-reactivity. Its pyrimidine-indazole core differs structurally from the target compound’s naphthyridine scaffold, yet both target PKD. CRT0066101’s clinical advancement underscores the importance of selectivity in reducing off-target effects .

Parameter Target Compound CID755673 CRT0066101
Primary Target(s) PKC/PKD PKD1 PKD
Solubility <1 mg/mL 21.7 mg/mL (DMSO) Not reported
Selectivity Dual inhibitor PKD1-selective Highly PKD-selective
Clinical Status Preclinical Research tool Phase I/II trials

Key Research Findings and Implications

  • Dual Inhibition vs. Selectivity : The target compound’s dual PKC/PKD activity may benefit conditions requiring broad kinase modulation (e.g., cancer, inflammation) but risks off-target toxicity. Selective inhibitors like CRT0066101 offer refined therapeutic profiles .
  • Solubility Limitations : The target compound’s low solubility (<1 mg/mL) contrasts sharply with CID755673 (21.7 mg/mL), necessitating formulation optimization for in vivo studies .
  • Structural Flexibility : Piperazine and cyclohexylamine moieties are common in kinase inhibitors (e.g., c-Met inhibitors like Golvatinib in ), but core scaffold variations (naphthyridine vs. pyrimidine/indazole) critically influence target engagement .

Biological Activity

N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C23H28N6C_{23}H_{28}N_{6} and a molecular weight of approximately 388.51 g/mol. Its structure features a cyclohexyl group, a piperazine moiety, and a naphthyridine derivative, which are pivotal for its biological interactions and pharmacological properties.

This compound primarily functions as a cyclin-dependent kinase inhibitor . CDKs are crucial regulators of the cell cycle, and their inhibition can lead to the arrest of cell proliferation, making this compound a candidate for cancer therapy. Research indicates that this compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines, including A375 and HCT116 .

Biological Activity Overview

The compound exhibits a multifaceted biological profile:

  • CDK Inhibition : It demonstrates significant inhibitory activity against CDK2 and potentially other CDK family members, which is vital for its anticancer properties.
  • Apoptosis Induction : Studies have shown that it increases intracellular reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells .
  • Potential Neuropharmacological Applications : Due to its unique structure, it may also have applications beyond oncology, including neuropharmacology.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-piperazinyl pyrimidine derivativeContains piperazine and pyrimidine ringsAnticancer activity via CDK inhibition
4-(1-piperazinyl)quinolinePiperazine attached to a quinoline scaffoldAntimicrobial properties
2-(cyclohexylamino) pyrimidineCyclohexyl group linked to pyrimidinePotential anti-inflammatory effects

The unique combination of structural elements in this compound contributes to its selective activity against CDKs while allowing interaction with other biological pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly suppresses the migration of cancer cells and induces cell death through apoptosis mechanisms linked to elevated ROS levels .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable bioavailability profiles in animal models. For instance, compounds with similar structures showed an intraperitoneal bioavailability of around 63.6% in ICR mice, suggesting potential for effective systemic delivery in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine and its analogs?

  • Methodological Answer : The compound and its analogs are synthesized via multi-step reactions involving piperazine-functionalized cyclohexylamine precursors. For example, chiral intermediates like (1R,4R)- or (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are prepared via debenzylation of dibenzyl-protected precursors using catalytic hydrogenation or acidic conditions. Subsequent coupling with naphthyridine/pyridine scaffolds is achieved under high-temperature ethanol/TEA conditions (140°C, sealed tube), followed by purification via prep-TLC or column chromatography .
  • Key Data :

  • MS (ESI+) for intermediates: m/z 198 [M + H]+ .
  • Final compound characterization: m/z 452–492 [M + H]+ (depending on substituents) .

Q. How is structural confirmation performed for this compound and its derivatives?

  • Methodological Answer : Structural validation relies on 1H NMR and mass spectrometry (MS) . For example, 1H NMR (300 MHz, MeOD) of analogs shows distinct peaks for piperazine protons (δ 2.75–3.04 ppm), cyclohexyl protons (δ 1.28–2.18 ppm), and aromatic naphthyridine protons (δ 7.11–8.62 ppm). MS confirms molecular ion peaks and purity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1R,4R) vs. (1S,4S) cyclohexylamine) impact pharmacological activity?

  • Methodological Answer : Enantiomeric intermediates (e.g., (1R,4R)- vs. (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized and tested for activity differences. Pharmacological assays (e.g., kinase inhibition or receptor binding) paired with molecular docking studies can reveal stereospecific interactions. For example, in vitro testing of COMPOUND 36 (R,R) vs. COMPOUND 40 (S,S) showed divergent NMR shifts (δ 4.04 ppm for S,S vs. 3.73 ppm for R,R), suggesting conformational impacts on target binding .

Q. What strategies optimize reaction yields in coupling steps involving naphthyridine scaffolds?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : 95% ethanol with TEA as a base facilitates nucleophilic substitution.
  • Temperature control : Prolonged heating at 140°C ensures complete reaction.
  • Purification : Prep-TLC with dichloromethane/methanol gradients minimizes byproduct contamination. For example, COMPOUND 36 was isolated in 5% yield after optimization .

Q. How can computational modeling predict logP and solubility for derivatives of this compound?

  • Methodological Answer : Tools like Schrödinger’s QikProp or ADMET Predictor calculate physicochemical properties (e.g., logP = 6.28, logSw = -6.54) based on SMILES inputs. Molecular dynamics simulations assess hydration free energy and solubility trends. For analogs like N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine, logP values correlate with experimental HPLC retention times .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer : Contradictions often arise from:

  • Reagent purity : Trace moisture in TEA or ethanol reduces coupling efficiency.
  • Chiral resolution : Enantiomeric intermediates (e.g., (1R,4R) vs. (1S,4S)) may exhibit divergent reactivity.
  • Analytical thresholds : Low-abundance byproducts (<5%) may evade detection in MS but appear in NMR. Cross-validation via HPLC-PDA or LC-MS/MS is recommended .

Experimental Design Considerations

Q. What analytical techniques are critical for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-UV/HRMS : Detects impurities at <0.1% levels (e.g., residual dibenzyl precursors).
  • 1H NMR with DOSY : Identifies aggregates or solvate formation.
  • Reference standards : Use certified impurities (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for spiking experiments .

Structure-Activity Relationship (SAR) Exploration

Q. How does piperazine substitution (e.g., cyclopropylmethyl vs. methyl) modulate bioactivity?

  • Methodological Answer : Piperazine modifications alter steric bulk and electron density. For instance, replacing methyl with cyclopropylmethyl in COMPOUND 36 increased molecular weight (m/z 492 vs. 452) and shifted NMR peaks (δ 0.36 ppm for cyclopropyl protons), correlating with enhanced kinase inhibition in in vitro assays .

Tables for Key Data

Property Value Source
Molecular Weight491.66 g/mol (analog)
logP6.28
Hydrogen Bond Acceptors7
1H NMR (Aromatic Protons)δ 7.11–8.62 ppm (naphthyridine)

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